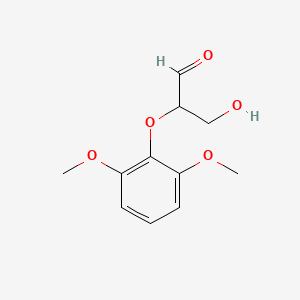
2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal is an organic compound characterized by the presence of a phenoxy group substituted with two methoxy groups at the 2 and 6 positions, and a hydroxypropanal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal typically involves the reaction of 2,6-dimethoxyphenol with an appropriate aldehyde precursor. One common method is the condensation reaction between 2,6-dimethoxyphenol and glycidol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired hydroxypropanal compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,6-Dimethoxyphenoxy)-3-oxopropanal or 2-(2,6-Dimethoxyphenoxy)-3-carboxypropanal.
Reduction: Formation of 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features may impart specific biological activities, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer backbones can enhance material performance, such as thermal stability or mechanical strength.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and aldehyde groups allows for potential interactions through hydrogen bonding or covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Dimethoxyphenoxy)ethanol
- 2-(2,6-Dimethoxyphenoxy)acetic acid
- 2-(2,6-Dimethoxyphenoxy)acetaldehyde
Uniqueness
Compared to similar compounds, 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal possesses a unique combination of functional groups that confer distinct reactivity and potential applications. The presence of both hydroxy and aldehyde groups allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a versatile intermediate for the synthesis of complex molecules, with applications ranging from organic synthesis to medicinal chemistry and materials science. Further research into its properties and applications can unlock new opportunities for innovation and development.
Propiedades
Número CAS |
110892-93-8 |
|---|---|
Fórmula molecular |
C11H14O5 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(2,6-dimethoxyphenoxy)-3-hydroxypropanal |
InChI |
InChI=1S/C11H14O5/c1-14-9-4-3-5-10(15-2)11(9)16-8(6-12)7-13/h3-6,8,13H,7H2,1-2H3 |
Clave InChI |
VLLVWXIEOKYKKS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)OC(CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















